molecular formula C22H16N4O3S B3578184 N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

Cat. No.: B3578184
M. Wt: 416.5 g/mol
InChI Key: DYYNVKNIWVTBPB-UHFFFAOYSA-N
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Description

“N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The molecule also features a thiazole ring, a nitro group, and an aromatic amine, which are all functional groups often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, a nitro group, and an aromatic amine. These functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the nitro group could undergo reduction to form an amine, and the amine could react with acids to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides, for example, often act by inhibiting certain enzymes .

Safety and Hazards

As with any chemical compound, handling “N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide” would require appropriate safety measures. The compound could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

Future research could explore the biological activity of this compound, its potential uses in medicine or industry, and methods for its efficient synthesis .

Properties

IUPAC Name

N-[3-[2-(3-nitroanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(15-6-2-1-3-7-15)23-17-9-4-8-16(12-17)20-14-30-22(25-20)24-18-10-5-11-19(13-18)26(28)29/h1-14H,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNVKNIWVTBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

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